molecular formula C8H8OS B2472592 (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde CAS No. 2350718-65-7

(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde

Cat. No.: B2472592
CAS No.: 2350718-65-7
M. Wt: 152.21
InChI Key: QZDCRYDQWFHYQE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of thiophene derivatives followed by functional group transformations. One common method includes the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of catalysts and reagents is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Thiophen-2-ylcyclopropane-1-carboxylic acid.

    Reduction: (1R,2R)-2-Thiophen-2-ylcyclopropane-1-methanol.

    Substitution: Brominated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology and Medicine

Its unique structure allows for interactions with biological targets that can lead to the discovery of new therapeutic agents .

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and thiophene functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with enzymes, receptors, or other biomolecules. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Thiophen-2-ylcyclopropane-1-carbaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in chemical reactions and biological applications .

Properties

IUPAC Name

(1R,2R)-2-thiophen-2-ylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,5-7H,4H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCRYDQWFHYQE-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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